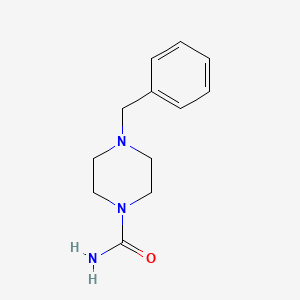
8-Bromo-2-naphthol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 8-Bromo-2-naphthol involves several key reactions, including carbonylative Stille coupling and subsequent Heck reactions to produce 2-naphthols. Dai et al. (2011) described a method where 2-bromobenzyl bromides undergo carbonylative Stille coupling with tributylallylstannane to produce β,γ-unsaturated ketones, which are then isomerized and transformed into 2-naphthols through intramolecular Heck reactions (Dai et al., 2011).
Molecular Structure Analysis
The molecular structure of this compound has been characterized through various analytical techniques, including elemental analysis, spectral studies, and single-crystal X-ray analysis. Mayekar et al. (2011) synthesized a series of 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphth[1,2e][1,3]oxazines, confirming their structures and demonstrating their antimicrobial properties (Mayekar et al., 2011).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including bromination and annulation, to produce polysubstituted naphthols. Lu et al. (2017) developed a bromide-mediated intermolecular annulation method, allowing for the regioselective formation of these compounds under mild conditions, demonstrating its versatile reactivity (Lu et al., 2017).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and color, are crucial for its application in various scientific domains. However, detailed investigations into its physical properties are specialized and not widely reported in the literature.
Chemical Properties Analysis
This compound's chemical properties, including its reactivity with different chemical reagents, stability under various conditions, and potential for forming derivatives, are key to its utility in chemical synthesis and research. For example, its reactivity with arylacetonitriles under the catalysis of LiTMP showcases its versatility in organic synthesis (Tandel et al., 2000).
Aplicaciones Científicas De Investigación
Enolization in Aqueous Bromination
- Application : Studied for its role in the enolization process during the aqueous bromination of 1-naphthol. This process involves catalysis by protons, hydroxide ions, water, and acids/bases (Tee & Iyengar, 1987).
Chromogen in Immunoperoxidase Technique
- Application : Utilized as a novel chromogen for immunoperoxidase reactions in immunohistochemistry, displaying a blue-violet reaction product. This application facilitates double labellings in conjunction with other substrates (Kasper & Noll, 1988).
Acid-Catalyzed Formation of Bonds
- Application : Explored for its potential in organic synthesis, specifically in the preparation of benzyl sulfides and polycyclic amines through acid-catalyzed condensation processes (Strada et al., 2019).
Photoarylation/Alkylation Studies
- Application : Investigated for its behavior in photochemical reactions, particularly in the generation of electrophilic carbene intermediates, which can be trapped by various substances. This is significant in the study of photochemistry and organic reaction mechanisms (Pretali et al., 2009).
Intermediate in Anti-Inflammatory Agents
- Application : Identified as an important intermediate in the synthesis of non-steroidal anti-inflammatory agents. Its various synthetic routes have been explored, reflecting its importance in pharmaceutical chemistry (Xu & He, 2010).
Regioselective Arylation Reactions
- Application : Utilized in regioselective arylation reactions under palladium catalysis. This is significant in the field of organic synthesis and material science (Satoh et al., 1998).
HPLC Determination
- Application : A subject of research in developing methods for its determination using High-Performance Liquid Chromatography (HPLC), which is crucial in analytical chemistry (Hu Min-jie, 2004).
Safety and Hazards
8-Bromo-2-naphthol can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Mecanismo De Acción
Target of Action
The primary targets of 8-bromonaphthalen-2-ol are currently unknown
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution and excretion . The compound’s lipophilicity (Log Po/w) is predicted to be around 2.95, which can impact its bioavailability .
Result of Action
The molecular and cellular effects of 8-bromonaphthalen-2-ol’s action are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-bromonaphthalen-2-ol . .
Análisis Bioquímico
Biochemical Properties
8-Bromo-2-naphthol plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. For instance, this compound can act as a substrate for bromination reactions, where it interacts with brominating agents to form brominated products . Additionally, it can participate in multicomponent reactions, interacting with aldehydes and other reactants to form bioactive heterocycles . These interactions are crucial for the synthesis of compounds with potential biological activities, such as antimicrobial and anticancer properties.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . The compound’s impact on gene expression can lead to changes in the production of proteins that are essential for cellular functions. Furthermore, this compound may interact with cell signaling molecules, modulating pathways that regulate cell growth, differentiation, and apoptosis . These effects highlight the compound’s potential as a tool for studying cellular mechanisms and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity . For example, it may act as an inhibitor of certain brominating enzymes, preventing the formation of brominated products. Alternatively, this compound can serve as a substrate for enzymatic reactions, leading to the production of bioactive compounds . These binding interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may degrade into other products, which can affect its activity and interactions with biomolecules. Long-term studies have shown that the compound can have sustained effects on cellular functions, including alterations in gene expression and enzyme activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and therapeutic potential . At higher doses, this compound may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other compounds . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that can be further processed or excreted by the body . The study of these metabolic pathways provides insights into the compound’s biotransformation and its potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions are important for understanding the compound’s bioavailability and its potential effects on cellular functions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its role in cellular processes. For example, this compound may accumulate in the nucleus, where it can affect gene expression and DNA repair mechanisms . Understanding its subcellular localization provides insights into the compound’s mechanism of action and its potential therapeutic applications.
Propiedades
IUPAC Name |
8-bromonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRXIIFRDDJZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346656 | |
| Record name | 8-Bromo-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7385-87-7 | |
| Record name | 8-Bromo-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

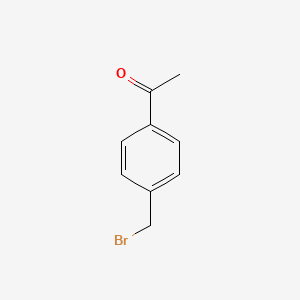
![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)

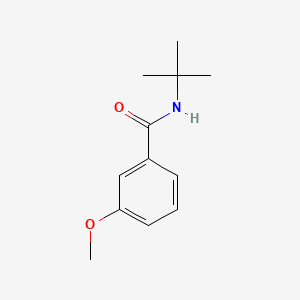
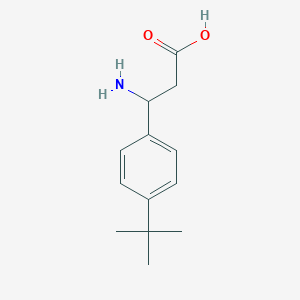

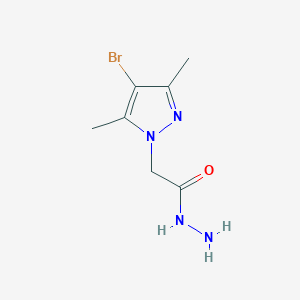

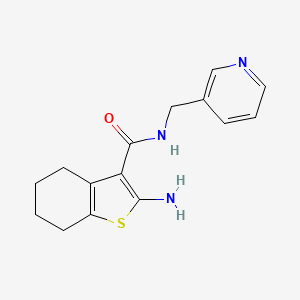

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)

![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)
